molecular formula C19H18F3N5O2 B11000081 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxamide

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxamide

Cat. No.: B11000081
M. Wt: 405.4 g/mol
InChI Key: ONRJIRSWDQJRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL-N-[3-(TRIFLUOROMETHOXY)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL-N-[3-(TRIFLUOROMETHOXY)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with a pyridine carboxylic acid in the presence of a dehydrating agent . The reaction is usually carried out under reflux conditions in a suitable solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Mechanism of Action

The mechanism of action of 4-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL-N-[3-(TRIFLUOROMETHOXY)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, leading to the disruption of cellular processes . The compound may also interfere with DNA replication or protein synthesis, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL-N-[3-(TRIFLUOROMETHOXY)PHENYL]TETRAHYDRO-1(2H)-PYRIDINECARBOXAMIDE is unique due to its trifluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .

Properties

Molecular Formula

C19H18F3N5O2

Molecular Weight

405.4 g/mol

IUPAC Name

4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-[3-(trifluoromethoxy)phenyl]piperidine-1-carboxamide

InChI

InChI=1S/C19H18F3N5O2/c20-19(21,22)29-15-5-3-4-14(12-15)23-18(28)26-10-7-13(8-11-26)17-25-24-16-6-1-2-9-27(16)17/h1-6,9,12-13H,7-8,10-11H2,(H,23,28)

InChI Key

ONRJIRSWDQJRCH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.